molecular formula C11H18ClNO2 B12299856 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hcl

2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hcl

Cat. No.: B12299856
M. Wt: 238.76 g/mol
InChI Key: YXLSDLKSKODYFG-VPTCIXLOSA-N
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Description

2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride is an isotopically labeled research compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a neurotransmitter, it binds to dopamine receptors, influencing various brain functions. Additionally, as an FSH agonist, it interacts with FSH receptors to regulate reproductive processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-4-methoxy-D3-phenyl)ethyl-1,1,2,2-D4-amine hydrochloride is unique due to its specific isotopic labeling, which makes it particularly useful in precise quantitation and tracing studies in various scientific fields .

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

238.76 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[3-ethoxy-4-(trideuteriomethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2;/h4-5,8H,3,6-7,12H2,1-2H3;1H/i2D3,6D2,7D2;

InChI Key

YXLSDLKSKODYFG-VPTCIXLOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])N)OCC.Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)OC.Cl

Origin of Product

United States

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